N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride involves several steps. One common synthetic route starts with the preparation of 3-(trifluoromethyl)phenyl isocyanate, which is then reacted with an appropriate amine to form the desired cyclopropanamine derivative . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropanamine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
3-(trifluoromethyl)phenyl isocyanate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N-(1-(3-(trifluoromethyl)phenyl)ethyl)cyclopropanamine: This compound is structurally similar but lacks the hydrochloride salt form, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclopropanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]ethyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15;/h2-4,7-8,11,16H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTGQMCIDGZFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.